1-(3-nitrobenzyl)-4-phenylpiperazine
Description
1-(3-Nitrobenzyl)-4-phenylpiperazine is a synthetic piperazine derivative characterized by a piperazine core substituted with a phenyl group at the 4-position and a 3-nitrobenzyl group at the 1-position. The nitro group's position (meta vs. para) and the nature of the substituent (e.g., sulfonyl vs. benzyl) critically influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-20(22)17-8-4-5-15(13-17)14-18-9-11-19(12-10-18)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCRAJMTPDPXSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzyl compounds are known to interact with various proteins and enzymes in the body. The specific targets would depend on the exact structure of the compound and its functional groups.
Mode of Action
Benzyl compounds generally undergo reactions at the benzylic position, which can be resonance stabilized. This allows for various types of reactions, including free radical reactions, nucleophilic substitutions, and oxidations. The nitro group in the compound could potentially undergo reduction to form an amine, which could further influence its interaction with its targets.
Biochemical Pathways
Benzyl compounds can participate in various biochemical reactions, including those involving free radicals and nucleophilic substitutions. These reactions can potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Benzyl compounds are generally known to have good bioavailability due to their lipophilic nature.
Result of Action
Based on the known reactivities of benzyl compounds, it can be speculated that this compound could potentially interact with various proteins and enzymes, leading to changes in cellular functions.
Action Environment
The action, efficacy, and stability of 1-(3-nitrobenzyl)-4-phenylpiperazine could be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of the compound, thereby influencing its reactivity. Additionally, the presence of other molecules could potentially affect the compound’s interactions with its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-(3-nitrobenzyl)-4-phenylpiperazine, their pharmacological profiles, synthesis methods, and research findings:
Structural and Functional Insights
Substituent Position and Activity :
- The nitro group's position (e.g., 3-nitro vs. 4-nitro) alters electronic properties and steric interactions, impacting receptor binding. For instance, NSPP (4-nitrophenylsulfonyl) activates the hedgehog pathway to preserve neural stem cells, while 1-(4-nitrobenzyl)-4-phenylpiperazine targets dopamine receptors .
- Benzyl vs. Sulfonyl Groups : NSPP’s sulfonyl group enhances solubility and bioavailability compared to benzyl derivatives, contributing to its efficacy in mitigating radiation-induced neuroinflammation .
Synthetic Accessibility :
- Microwave-assisted synthesis (e.g., for 1-(3-nitrophenyl)-4-phenylpiperazine) improves reaction efficiency and yield (up to 86% in some cases) .
- Alkylation and reductive amination are common strategies for introducing benzyl and aryl groups to the piperazine core .
Biological Targets :
- Neuroprotection : NSPP reduces IL-6 secretion from microglia and preserves cognitive function in irradiated mice, highlighting its anti-inflammatory mechanism .
- Anticancer Activity : Derivatives like 1-(5-nitropyridin-2-yl)-4-phenylpiperazine inhibit tumor growth in prostate cancer models, likely via interference with mitotic pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-nitrobenzyl)-4-phenylpiperazine, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves alkylation and coupling reactions. For example, alkylation of 3-nitrobenzyl chloride with a phenylpiperazine precursor under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Purification via silica gel chromatography (hexane:ethyl acetate gradients) and recrystallization (ethanol/water) ensures purity. Characterization by H/C NMR, IR, and LC-MS confirms structural integrity. Discrepancies in spectral data should be resolved by triplicate runs and computational validation (e.g., density functional theory for NMR predictions) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- H/C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., aromatic protons at δ 7.2–8.1 ppm).
- IR Spectroscopy : Confirm nitro group presence via asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹).
- LC-MS : Verify molecular ion ([M+H]⁺) and assess purity (>95% by HPLC). Cross-reference with synthetic intermediates to rule out side products .
Q. What purification strategies mitigate low yields in multi-step syntheses?
- Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2 equivalents of 3-nitrobenzyl chloride) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency. Monitor intermediates via TLC (silica gel GF254, UV detection). For persistent impurities, employ gradient elution in chromatography or switch to reverse-phase HPLC .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound derivatives be resolved?
- Methodological Answer : Address discrepancies by:
- Dose-Response Curves : Test across a broad concentration range (nM to μM) to identify non-linear effects.
- Assay Validation : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate assays in independent labs.
- Off-Target Screening : Employ kinase panels or GPCR binding assays to rule out non-specific interactions .
Q. What computational strategies predict the structure-activity relationship (SAR) of nitrobenzyl-piperazine derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target receptors (e.g., dopamine D3 or antimicrobial enzymes). Prioritize poses with nitro group interactions in hydrophobic pockets.
- QSAR Modeling : Train models on logP, molar refractivity, and nitro group position to predict IC₅₀ values. Validate with leave-one-out cross-validation (R² > 0.7) .
Q. How do reaction conditions influence regioselectivity in piperazine functionalization?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor N-alkylation over O-alkylation.
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during nitro group introduction.
- Catalyst Screening : Test Pd/C or CuI for coupling steps to enhance yield (e.g., 80% vs. 50% without catalyst) .
Q. What strategies optimize receptor binding assays for nitrobenzyl-piperazine derivatives?
- Methodological Answer :
- Radioligand Displacement : Use H-labeled antagonists (e.g., spiperone for serotonin receptors) with KD values < 10 nM.
- Membrane Preparation : Isolate HEK293 cells expressing the target receptor; validate via Western blot.
- Data Normalization : Express results as % inhibition relative to controls (100% = no displacement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
